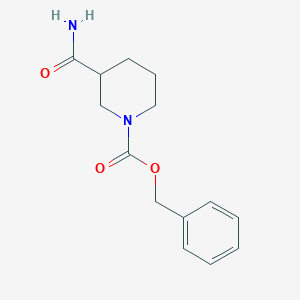

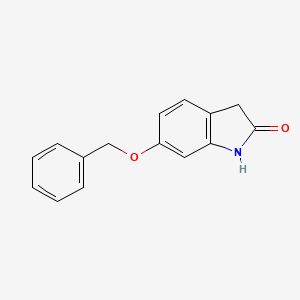

Benzyl 3-carbamoylpiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 3-carbamoylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photocarboxylation of Benzylic C–H Bonds

A study by Meng et al. (2019) presents a visible-light-mediated carboxylation of benzylic C–H bonds with CO2, resulting in 2-arylpropionic acids under metal-free conditions. This method allows for the synthesis of several drugs using a novel strategy that proceeds without sacrificial electron donors or acceptors, offering moderate to good yields across a broad substrate scope (Qing-Yuan Meng et al., 2019).

Synthesis of Benzyl Esters

Tummatorn et al. (2007) described the use of 2-benzyloxy-1-methylpyridinium triflate in mediating esterification reactions between the title reagent and carboxylic acids, producing benzyl esters from substrates including amino acid and sugar derivatives. This method highlights the dual role of triethylamine as a promoter and scavenger, facilitating the esterification process without affecting sensitive functionalities (J. Tummatorn et al., 2007).

Cholinesterase Inhibitors

Pizova et al. (2017) synthesized and characterized a series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, evaluating their in vitro ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The study revealed moderate inhibitory effects against AChE and comparable anti-BChE activity with that of rivastigmine for certain compounds, indicating potential therapeutic applications (Hana Pizova et al., 2017).

Catalytic Transformations of Benzylic Carboxylates

Kuwano (2009) reviewed the catalytic transformations of benzylic carboxylates and carbonates, detailing reactions that occur at the benzylic carbons of substrates to afford benzylic substitution products. This comprehensive overview includes discussions on the catalytic reactions using benzylic carboxylates and carbonates as substrates and the chemistry of (η3-benzyl)metal complexes (Ryoichi Kuwano, 2009).

Electrocatalytic Carboxylation

Niu et al. (2009) explored the electrocarboxylation of benzyl chloride at a silver cathode in CO2-saturated ionic liquid, demonstrating the feasibility of this reaction under mild conditions. The study achieved a high yield of phenylacetic acid, highlighting an operationally simple protocol for assembling phenylacetic acids, with the recovered ionic liquid being reusable (Dongfang Niu et al., 2009).

Propiedades

IUPAC Name |

benzyl 3-carbamoylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c15-13(17)12-7-4-8-16(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNTYSRHYYSZEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594837 |

Source

|

| Record name | Benzyl 3-carbamoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569348-14-7 |

Source

|

| Record name | Benzyl 3-carbamoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289591.png)

![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B1289617.png)

![3-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1289618.png)

![3-Bromothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1289619.png)

![3-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1289620.png)